molecular formula C5H2F3N3O3S B1398151 Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid CAS No. 1158337-57-5

Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid

Cat. No. B1398151
M. Wt: 241.15 g/mol
InChI Key: YDMQWBOUUHJSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid” are not specified in the available sources .

Scientific Research Applications

Antimicrobial Activities

Research has shown the antimicrobial potential of derivatives of thiadiazole, including compounds related to Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid. For instance, studies have found that certain derivatives demonstrate significant antimicrobial activity against a range of bacteria and mycobacteria. Specifically, compounds like N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide showed high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, while others exhibited antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Synthesis of Amino Acid Derivatives

Another significant application is in the synthesis of amino acid derivatives. A study demonstrated the synthesis of amino acid derivatives from 2,2-bis(trifluoromethyl)-4-(3-diazo-2-oxopropyl)-1,3-oxazolidin-5-ones, which are useful intermediates for the synthesis of various natural and non-natural α-amino acids and their derivatives (Burger, Rudolph, Neuhauser, & Gold, 1992).

Antioxidant Properties

Recent research has also focused on the antioxidant properties of thiadiazole derivatives. A study in 2021 found that certain 1,3,4-thiadiazole substituted acetamides displayed significant antioxidant activity, comparable to ascorbic acid, which indicates potential therapeutic applications (Lelyukh, Matiichuk, Flud, Chaban, & Ogurtsov, 2021).

properties

IUPAC Name

2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N3O3S/c6-5(7,8)3-10-11-4(15-3)9-1(12)2(13)14/h(H,13,14)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMQWBOUUHJSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)NC(=O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid
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Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid

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